![molecular formula C23H22N4O4 B1230577 5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)
5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound and its derivatives are typically synthesized using various chemical reactions, including the reaction of appropriately substituted compounds and semicarbazide. These methods lead to the formation of structurally distinct compounds with potential for various applications (Prabhuswamy et al., 2016).
Crystal Structure Determination : X-ray diffraction studies are commonly used to determine the crystal structure of these compounds. For example, specific derivatives crystallize in the triclinic crystal system, revealing insights into their molecular and crystal structures (Kranjc et al., 2011).
Chemical Properties and Applications
Chemical Properties and Interactions : Research has focused on understanding the chemical properties of these compounds, including their hydrogen bond interactions and solvatochromism behavior, which is crucial for potential applications in materials science and photophysics (Şenol et al., 2020).
Potential in Drug Design : Some derivatives have shown potential for drug design due to their structure and properties, such as their ability to form hydrogen-bonded dimers and their interaction with different solvents. These characteristics are significant for the development of new pharmaceutical compounds (Kranjc et al., 2012).
Pharmacological Studies
Antimicrobial and Anticancer Properties : Certain derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and anticancer properties. Studies have shown that these compounds can exhibit significant biological activities, making them potential candidates for developing new therapeutic agents (Shaik et al., 2020).
Cytotoxic Activities : Some derivatives have displayed potent cytotoxic activities against various cancer cell lines, indicating their potential use in cancer therapy (Deady et al., 2003).
properties
Product Name |
5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C23H22N4O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-4-5-7-17(15)13-27-14-18(12-24-27)25-23(28)19-11-21(31-26-19)16-8-9-20(29-2)22(10-16)30-3/h4-12,14H,13H2,1-3H3,(H,25,28) |
InChI Key |
DXCMUDWXIWURQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
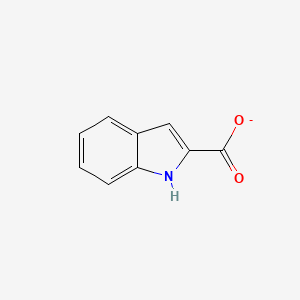
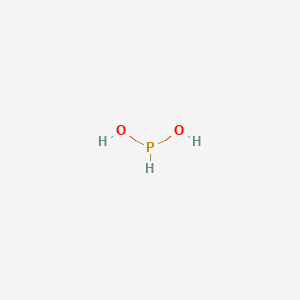
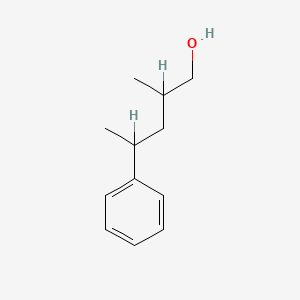
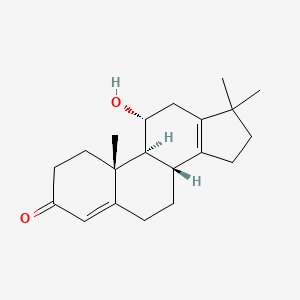
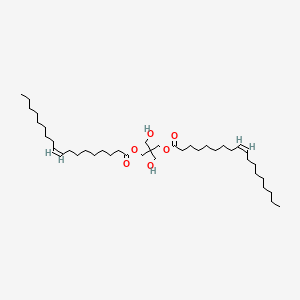
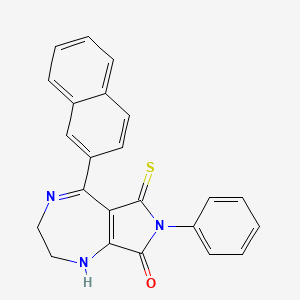
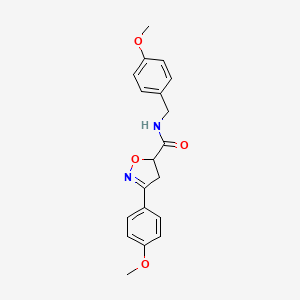
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
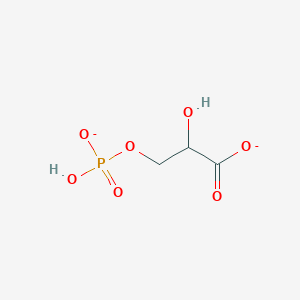
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)